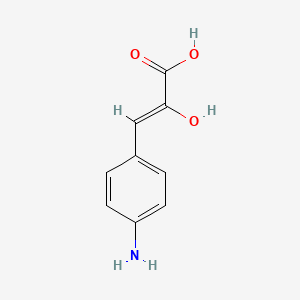
Rel-(1R,2R)-2-(3-(difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,2R)-2-(3-(difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered interest due to its unique structural and chemical properties. Cyclopropane compounds are known for their strained ring structure, which imparts significant reactivity and potential for various applications in synthetic and pharmaceutical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(3-(difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a difluoromethoxy-substituted phenyl compound with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and purification methods, such as recrystallization or chromatography, plays a crucial role in the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-2-(3-(difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or carboxylate salts, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
Rel-(1R,2R)-2-(3-(difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Rel-(1R,2R)-2-(3-(difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The strained cyclopropane ring can interact with enzymes or receptors, leading to modulation of biological pathways. The difluoromethoxy group may enhance binding affinity and specificity to these targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the difluoromethoxy group, resulting in different reactivity and biological activity.
2-(3-Methoxyphenyl)cyclopropane-1-carboxylic acid: Contains a methoxy group instead of a difluoromethoxy group, leading to variations in chemical properties and applications.
Uniqueness
Rel-(1R,2R)-2-(3-(difluoromethoxy)phenyl)cyclopropane-1-carboxylic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects
Properties
Molecular Formula |
C11H10F2O3 |
|---|---|
Molecular Weight |
228.19 g/mol |
IUPAC Name |
(1R,2R)-2-[3-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10F2O3/c12-11(13)16-7-3-1-2-6(4-7)8-5-9(8)10(14)15/h1-4,8-9,11H,5H2,(H,14,15)/t8-,9+/m0/s1 |
InChI Key |
WDFPSODPQLIPGF-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)OC(F)F |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=CC=C2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-Phenylbutyl)amino]propan-1-ol](/img/structure/B13330868.png)










![5-(Cyclopropylmethyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13330948.png)
![tert-Butyl 5-hydroxy-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13330955.png)
